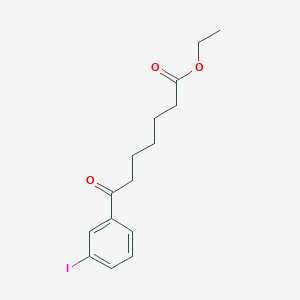

Ethyl 7-(3-iodophenyl)-7-oxoheptanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-(3-iodophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19IO3/c1-2-19-15(18)10-5-3-4-9-14(17)12-7-6-8-13(16)11-12/h6-8,11H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLALNJEZNPEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC(=CC=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645714 | |

| Record name | Ethyl 7-(3-iodophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-33-8 | |

| Record name | Ethyl 7-(3-iodophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of Ethyl 7 3 Iodophenyl 7 Oxoheptanoate Analogs

Transformations of the Ketone Moiety (C7-oxo)

The ketone carbonyl group is a primary site for a variety of chemical reactions, including reductions, rearrangements, olefinations, and carbon-carbon bond cleavages. The presence of the 3-iodophenyl group can influence the reactivity of this ketone through electronic and steric effects.

Reduction Reactions to Alcohols (e.g., Asymmetric Hydrosilylation, Transfer Hydrogenation, Bioreduction)

The reduction of the C7-oxo group to a secondary alcohol is a fundamental transformation. Various methods, including asymmetric hydrosilylation, transfer hydrogenation, and bioreduction, can be employed to achieve this conversion, often with high levels of stereocontrol.

Asymmetric Hydrosilylation: This method involves the addition of a silicon hydride (silane) across the C=O double bond, followed by hydrolysis to yield the alcohol. The use of chiral catalysts allows for the enantioselective synthesis of one enantiomer of the alcohol over the other. For aryl ketones, catalytic systems based on transition metals like rhodium, iridium, and copper, in combination with chiral ligands, have proven effective. nih.govresearchgate.net While specific studies on Ethyl 7-(3-iodophenyl)-7-oxoheptanoate are not prevalent, research on the asymmetric hydrosilylation of other aryl alkyl ketones provides insight into the expected reactivity. For instance, copper-catalyzed hydrosilylation of various β-, γ-, or ε-halo-substituted alkyl aryl ketones has been shown to produce a broad spectrum of halo alcohols in high yields and with excellent enantioselectivities (up to 99% ee). researchgate.net

Transfer Hydrogenation: This technique utilizes a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, to reduce the ketone in the presence of a metal catalyst. illinois.eduresearchgate.net Ruthenium, rhodium, and iridium complexes with chiral ligands are commonly employed for asymmetric transfer hydrogenation. illinois.edu Studies on the transfer hydrogenation of β-keto esters have demonstrated high yields and selectivities, suggesting that the ester moiety in this compound would be compatible with these reaction conditions. acs.org The nature of the aryl substituent and the length of the alkyl chain can influence the efficiency and stereoselectivity of the reduction.

Bioreduction: Enzymatic reductions, often using whole-cell biocatalysts like baker's yeast (Saccharomyces cerevisiae), offer a green and highly selective method for ketone reduction. researchgate.net These reactions typically proceed with high enantioselectivity, governed by the specific enzymes within the microorganism. The bioreduction of various ketoesters has been successfully demonstrated, yielding chiral hydroxy esters. While specific data on the bioreduction of this compound is limited, the general applicability of yeast-mediated reductions to ketoesters suggests it would be a viable method for the stereoselective reduction of its C7-oxo group. researchgate.net

Table 1: Comparison of Reduction Methods for Aryl Ketone Analogs

| Reduction Method | Typical Reagents/Catalysts | Key Features | Anticipated Outcome for this compound |

|---|---|---|---|

| Asymmetric Hydrosilylation | Silanes (e.g., PhSiH3), Chiral transition metal complexes (Cu, Rh, Ir) | High enantioselectivity, mild reaction conditions. nih.govresearchgate.net | Formation of the corresponding chiral secondary alcohol with high enantiomeric excess. |

| Transfer Hydrogenation | H-donors (e.g., isopropanol, formic acid), Chiral Ru, Rh, Ir complexes | Operationally simple, avoids the use of H2 gas. illinois.eduresearchgate.net | Efficient reduction to the alcohol, with potential for high stereocontrol. |

| Bioreduction | Whole-cell biocatalysts (e.g., Saccharomyces cerevisiae) | Environmentally friendly, high enantioselectivity. researchgate.net | Formation of the (S)- or (R)-alcohol depending on the specific biocatalyst used. |

Rearrangement Reactions (e.g., Baeyer–Villiger Oxidation, Beckmann Rearrangement)

The carbon skeleton of this compound can be modified through rearrangement reactions centered at the ketone functionality.

Baeyer–Villiger Oxidation: This reaction involves the oxidation of a ketone to an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide. wikipedia.orgnih.govorganic-chemistry.orgresearchgate.net The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge will migrate preferentially. For an aryl alkyl ketone like the target compound, the aryl group (3-iodophenyl) has a higher migratory aptitude than the alkyl chain. Therefore, the Baeyer-Villiger oxidation would be expected to yield an ester where the oxygen atom is inserted between the carbonyl carbon and the 3-iodophenyl ring. organic-chemistry.org

Beckmann Rearrangement: This reaction transforms an oxime, derived from the ketone, into an amide under acidic conditions. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org The reaction proceeds via the migration of the group anti-periplanar to the leaving group on the oxime nitrogen. wikipedia.org For the oxime of this compound, two geometric isomers are possible, which would lead to two different amide products upon rearrangement. The stereochemistry of the oxime is therefore crucial in determining the final product. The reaction is often catalyzed by strong acids like sulfuric acid or phosphorus pentachloride. masterorganicchemistry.com

Olefination Reactions (e.g., Wittig Olefination)

The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orgnih.gov This reaction involves the treatment of the ketone with a phosphorus ylide (Wittig reagent). The nature of the ylide determines the stereochemistry of the resulting alkene. For this compound, a Wittig reaction would replace the C7-oxo group with a carbon-carbon double bond, allowing for the introduction of a variety of substituents depending on the structure of the ylide used. The reaction is highly versatile and generally tolerant of other functional groups like esters. wikipedia.org

C–C Bond Cleavage Processes

Under certain conditions, the carbon-carbon bonds adjacent to the ketone can be cleaved. For β-ketoesters, decarboxylation is a common C-C bond cleavage process, though this is not directly applicable to the γ-ketoester structure of the target molecule. However, other C-C bond cleavage reactions are known for ketones. For example, the haloform reaction can cleave methyl ketones, but this is not relevant here. More pertinent are radical-mediated C-C bond cleavages of ketoxime esters, which can lead to the formation of acyl radicals. mdpi.com Additionally, certain oxidative cleavage reactions of aryl alkyl ketones can lead to the formation of aryl carboxylic esters under mild, neutral conditions. sci-hub.se

Reactions of the Ester Moiety (Ethyl Heptanoate)

The ethyl ester group at the end of the heptanoate (B1214049) chain also offers a site for chemical modification, primarily through reactions involving the α-hydrogens.

Reactivity of the α-Hydrogens of the Ester Enolate

The hydrogens on the carbon atom alpha to the ester carbonyl (C2 position) are weakly acidic and can be removed by a strong base to form an enolate. youtube.com This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

Alkylation and Acylation: The enolate can be alkylated by reaction with an alkyl halide in an SN2 reaction, introducing a new alkyl group at the α-position. nih.govlibretexts.org182.160.97 Similarly, acylation can be achieved by reacting the enolate with an acylating agent, such as an acid chloride or an anhydride, to introduce an acyl group. ucalgary.ca These reactions are fundamental in extending the carbon chain and introducing further functionality. For these reactions to be successful on this compound, the choice of base is critical to selectively deprotonate the α-position of the ester without affecting the α-hydrogens of the ketone, which are generally more acidic. Using a bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures would likely favor the formation of the kinetic enolate at the less sterically hindered α-position of the ketone. To achieve selective reaction at the ester, protection of the ketone may be necessary.

Table 2: Summary of Potential Reactions at the Ester Moiety

| Reaction Type | Typical Reagents | Expected Product | Key Considerations |

|---|---|---|---|

| α-Alkylation | Strong base (e.g., LDA), Alkyl halide (e.g., CH3I) | Ethyl 2-alkyl-7-(3-iodophenyl)-7-oxoheptanoate | Chemoselectivity between the ester and ketone α-protons. nih.govlibretexts.org |

| α-Acylation | Strong base (e.g., LDA), Acylating agent (e.g., AcCl) | Ethyl 2-acyl-7-(3-iodophenyl)-7-oxoheptanoate | Potential for self-condensation; careful choice of reaction conditions is crucial. ucalgary.ca |

Nucleophilic Additions of β-Keto Esters (e.g., Michael Additions)

The β-keto ester group is a versatile functional group in organic synthesis, primarily due to the acidity of the α-hydrogen atom situated between the two carbonyl groups. Deprotonation by a suitable base generates a doubly-stabilized enolate ion, which is a potent nucleophile. jove.com This enolate can participate in various nucleophilic addition reactions, most notably the Michael addition.

In a Michael reaction, the enolate, referred to as the Michael donor, undergoes a 1,4-conjugate addition to an α,β-unsaturated carbonyl compound, known as the Michael acceptor. wikipedia.orgopenstax.org This reaction is a powerful and widely utilized method for the mild formation of carbon-carbon bonds, leading to the synthesis of a 1,5-dicarbonyl compound. wikipedia.orgopenstax.org The reaction proceeds via nucleophilic attack of the enolate's central carbon atom on the β-carbon of the electrophilic alkene. jove.comwikipedia.org Subsequent protonation of the resulting enolate yields the final Michael adduct. libretexts.org

The best Michael reactions typically occur when a stable enolate, such as one derived from a β-keto ester, adds to an unhindered α,β-unsaturated acceptor. openstax.org A variety of compounds can act as Michael acceptors, including α,β-unsaturated aldehydes, esters, ketones, nitriles, and nitro compounds. openstax.org

| Michael Acceptor | General Structure | Resulting Product Type (after reaction with β-Keto Ester enolate) |

| Acrylonitrile | CH₂=CHCN | 1,5-Keto-nitrile |

| Methyl Acrylate | CH₂=CHCOOCH₃ | 1,5-Diester-ketone |

| 3-Buten-2-one | CH₂=CHCOCH₃ | 1,5-Diketone |

| Nitroethylene | CH₂=CHNO₂ | 1,5-Keto-nitro compound |

Intramolecular Cyclization Reactions (e.g., Furan (B31954) and Pyran Formation)

The linear heptanoate chain connected to the keto group in this compound analogs provides the structural basis for intramolecular cyclization reactions. These reactions can lead to the formation of various heterocyclic and macrocyclic structures.

One common strategy involves the intramolecular alkylation of dianions derived from ω-halo-β-keto esters, which can produce macrocyclic β-keto lactones. cdnsciencepub.comresearchgate.net Although this method can be complicated by competing elimination reactions, especially for medium-sized rings, it has been successfully employed to synthesize large ring systems. cdnsciencepub.comresearchgate.net Another approach involves the thermolysis of acylated Meldrum's acid derivatives, which can directly yield β-keto lactones. researchgate.net

Furthermore, β-keto esters can serve as precursors for the synthesis of five- and six-membered heterocyclic rings like furans and pyrans. The selective formation of either furan or pyran can be controlled by the specific reaction conditions and the structure of the substrate. figshare.com For example, palladium-catalyzed tandem cyclization and coupling of internal β-propargylic-β-ketoesters with aryl bromides has been demonstrated as a controllable route to substituted furans and dihydrofurans. researchgate.net

| Precursor Type (Hypothetical Analog) | Reaction Type | Product Ring System |

| Acetylenic β-keto ester | Pd-catalyzed cyclization/coupling | Furan researchgate.net |

| ω-hydroxy-β-keto ester | Acid-catalyzed cyclization | Dihydropyran/Tetrahydropyran |

| ω-halo-β-keto ester | Intramolecular alkylation | Macrocyclic β-keto lactone cdnsciencepub.comresearchgate.net |

| 4,5-epoxy-β-keto ester | Base- or acid-catalyzed cyclization | Tetrahydrofuran (B95107) |

Reactivity of the 3-Iodophenyl Moiety

The 3-iodophenyl group is a key reactive handle, with the carbon-iodine bond being central to a multitude of transformations. Aryl iodides are particularly valued for their high reactivity in cross-coupling reactions and their ability to serve as precursors for aryl radicals.

Participation in Cross-Coupling Reactions

Aryl iodides are excellent electrophilic partners in a wide range of transition metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds. wikipedia.org Prominent examples include the Suzuki-Miyaura, Heck, Sonogashira, Negishi, and Buchwald-Hartwig reactions. sigmaaldrich.com

The general catalytic cycle for these reactions, particularly those catalyzed by palladium, involves three key steps:

Oxidative Addition : The aryl iodide (Ar-I) reacts with a low-valent metal complex, typically Pd(0), which inserts into the carbon-iodine bond to form a Pd(II) intermediate (Ar-Pd-I). wikipedia.org

Transmetalation : A nucleophilic organometallic reagent (R-M) exchanges its organic group with the iodide on the palladium complex, forming a new intermediate (Ar-Pd-R). wikipedia.org

Reductive Elimination : The two organic fragments (Ar and R) are eliminated from the palladium center, forming the desired cross-coupled product (Ar-R) and regenerating the active Pd(0) catalyst. wikipedia.org

The high reactivity of aryl iodides allows these couplings to proceed under mild conditions with a broad scope of coupling partners. organic-chemistry.org

| Reaction Name | Nucleophilic Reagent (R-M) | Resulting C-C or C-Heteroatom Bond |

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)₂) | Aryl-Alkyl, Aryl-Aryl, Aryl-Vinyl |

| Heck | Alkene | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne | Aryl-Alkynyl |

| Negishi | Organozinc compound (R-ZnX) | Aryl-Alkyl, Aryl-Aryl |

| Buchwald-Hartwig | Amine (R₂NH) or Amide | Aryl-Nitrogen |

| Stille | Organotin compound (R-SnBu₃) | Aryl-Alkyl, Aryl-Aryl, Aryl-Vinyl |

Formation and Reactivity of Aryl Radicals

The relatively weak carbon-iodine bond allows aryl iodides to serve as effective precursors for aryl radicals. nih.gov These highly reactive intermediates can be generated through several methods, including photochemical cleavage under UV irradiation or through redox processes involving chemical reagents or catalysts. nih.govresearchgate.net

For instance, palladium complexes, in the presence of specific ligands like diphosphinoferrocenes (e.g., dppf), can convert aryl iodides into aryl radicals under basic conditions. chemrxiv.org Another method involves reacting aryl hydrazines with catalytic amounts of molecular iodine in the open air to generate aryl radicals. acs.org Once formed, these radicals can engage in a variety of synthetic transformations, such as the arylation of electron-rich arenes and heteroarenes or hydrogen atom transfer (HAT) processes to functionalize C-H bonds. nih.gov

Electrochemical Transformations Involving the Aryl Halide

Electrochemical methods offer an alternative approach to activating the aryl halide bond. The carbon-iodine bond can be cleaved via electrochemical reduction. acs.org This strategy is particularly useful in metal-catalyzed coupling reactions, where electrochemistry can be employed to control the oxidation state of the metal catalyst. For example, an inactive Ni(II) species can be electrochemically reduced to the active Ni(0) state, which is necessary for the initial oxidative addition step with the aryl halide in reactions like the Negishi coupling. acs.org

Furthermore, sophisticated one-pot syntheses have been developed that combine electrochemical steps with traditional catalysis. An elegant example is the electrochemical C-H iodination of a substrate, followed by a palladium-catalyzed Suzuki coupling reaction in the same vessel, where the course of the reaction is controlled simply by switching the electric current on and off. acs.org

Intramolecular C–H Functionalization Mediated by the Iodide

The presence of the iodide atom can facilitate intramolecular reactions, leading to complex cyclic structures. While direct catalytic mediation by the iodide is one possibility, a more common pathway involves the iodide acting as a precursor to a more reactive species. Mechanistic studies have shown that an aryl radical, generated in situ from an aryl iodide via UV irradiation, can undergo subsequent intramolecular 5-exo-cyclization. researchgate.net This process effectively results in an intramolecular C-H functionalization, where the formation of the key radical intermediate is dependent on the initial C-I bond. This pathway highlights the utility of the aryl iodide group in initiating radical cascades that can build molecular complexity.

Friedel-Crafts Type Alkylation Reactions

The structure of this compound, featuring a long aliphatic chain attached to an aromatic ring, makes it a candidate for intramolecular Friedel-Crafts reactions. masterorganicchemistry.com This type of reaction, specifically an intramolecular acylation, can lead to the formation of new cyclic structures, which is a key strategy in the synthesis of polycyclic compounds. rsc.org

The reaction typically proceeds via the formation of an electrophilic acylium ion from the ester or a corresponding carboxylic acid terminus, which then attacks the nucleophilic aromatic ring. masterorganicchemistry.comwikipedia.org The formation of five- or six-membered rings is generally favored, with six-membered rings often being the preferred product due to lower ring strain. masterorganicchemistry.com For a molecule like this compound, cyclization would involve the formation of a tetralone derivative. The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a strong protic acid like polyphosphoric acid (PPA) to facilitate the generation of the acylium ion. masterorganicchemistry.comwikipedia.org

A significant challenge to this transformation is the electronic nature of the aromatic ring. The ring is substituted with two deactivating groups: the 3-iodo group and the 7-oxoheptanoate acyl group. Both groups withdraw electron density from the ring, reducing its nucleophilicity and thus its reactivity towards electrophilic attack. uobabylon.edu.iqmasterorganicchemistry.com Friedel-Crafts reactions are generally less effective on strongly deactivated rings. masterorganicchemistry.com However, the intramolecular nature of the reaction can sometimes overcome this reduced reactivity due to the high effective concentration of the tethered electrophile. masterorganicchemistry.com The regiochemical outcome is governed by the directing effects of the existing substituents, a factor discussed in detail in section 3.4.4.

Comprehensive Mechanistic Elucidation

A thorough understanding of the reactivity of this compound analogs requires a multi-faceted approach, combining kinetic studies, isotopic labeling, and the investigation of modern catalytic pathways.

Kinetic and Thermodynamic Studies (e.g., Hammett Analysis, Turnover-Limiting Steps)

Kinetic studies are crucial for understanding reaction mechanisms, and the Hammett equation provides a powerful tool for quantifying the influence of electronic effects on the rates of reactions involving substituted benzene (B151609) derivatives. pharmacy180.comlibretexts.org The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for a substituted reactant, k₀ is the rate constant for the unsubstituted reference reactant, σ is the substituent constant that depends on the nature and position of the substituent, and ρ is the reaction constant which indicates the sensitivity of the reaction to electronic effects. viu.ca

For a reaction such as the intramolecular Friedel-Crafts cyclization of Ethyl 7-(phenyl)-7-oxoheptanoate analogs, a Hammett analysis can provide insight into the nature of the transition state. By synthesizing a series of analogs with different substituents at the meta or para position of the phenyl ring, a Hammett plot can be constructed.

A negative value for the reaction constant (ρ) is expected for this reaction. This indicates that electron-donating groups (with negative σ values) accelerate the reaction, while electron-withdrawing groups (with positive σ values) retard it. cambridge.org Such a finding would be consistent with the rate-limiting step being the electrophilic attack on the aromatic ring, a step that involves the development of a positive charge in the transition state (an arenium ion intermediate), which is stabilized by electron-donating groups. pharmacy180.com

| Substituent (X) | Substituent Constant (σ) | Hypothetical Relative Rate (kₓ/kₙ) |

| p-OCH₃ | -0.27 | 5.2 |

| p-CH₃ | -0.17 | 2.8 |

| H | 0.00 | 1.0 |

| m-I | +0.35 | 0.15 |

| p-Cl | +0.23 | 0.30 |

| m-NO₂ | +0.71 | 0.02 |

This interactive table presents hypothetical data for a Hammett analysis of an intramolecular cyclization. The negative slope in a plot of log(kₓ/kₙ) vs. σ would yield a negative ρ value, supporting a mechanism where positive charge builds up in the transition state.

The turnover-limiting step in a catalytic cycle for such a reaction could be either the formation of the electrophilic species (e.g., the acylium ion) or the nucleophilic attack by the deactivated aromatic ring. Kinetic analysis helps distinguish these possibilities.

Isotopic Labeling Experiments (e.g., 18O Labeling)

Isotopic labeling is an unambiguous method for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. nih.gov For reactions involving the ester functional group in this compound, such as hydrolysis or cyclization, oxygen-18 (¹⁸O) labeling can be particularly informative. ucoz.com

For instance, in the acid-catalyzed hydrolysis of the ester, two possible C-O bonds can cleave: the acyl-oxygen bond or the alkyl-oxygen bond. To distinguish between these pathways, the ester can be synthesized with ¹⁸O specifically at the carbonyl oxygen position. The ester is then hydrolyzed in unlabeled water (H₂O). vaia.com

The reaction products, a carboxylic acid and ethanol (B145695), are analyzed by mass spectrometry.

Scenario 1 (Acyl-Oxygen Cleavage): If the ¹⁸O label is found in the resulting 7-(3-iodophenyl)-7-oxoheptanoic acid, it confirms that the C-OEt bond was broken. This pathway proceeds through a tetrahedral intermediate and is the common mechanism for ester hydrolysis (A_AC_2 mechanism). libretexts.orgscribd.com

Scenario 2 (Alkyl-Oxygen Cleavage): If the ¹⁸O label remains in the re-isolated ester and the product carboxylic acid is unlabeled, while the ethanol product contains ¹⁸O (if the reaction was conducted in H₂¹⁸O with an unlabeled ester), it would suggest the breaking of the O-Et bond. ucoz.com

This experimental design provides definitive evidence for the specific bonds broken and formed during the reaction, which is essential for a complete mechanistic picture. pearson.com

Investigation of Single Electron Transfer (SET) Pathways in Dual Catalysis

The presence of an aryl iodide moiety in this compound makes it an excellent substrate for modern cross-coupling reactions that proceed via Single Electron Transfer (SET) pathways, particularly under dual photoredox/nickel catalysis. rsc.orgnih.gov This strategy enables the formation of C-C bonds under mild conditions by generating radical intermediates. rsc.org

A plausible mechanistic cycle for a cross-coupling reaction is as follows:

Photoexcitation: A photocatalyst (PC), typically an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*). nih.gov

Single Electron Transfer (SET): The excited photocatalyst (PC*) transfers an electron to the aryl iodide substrate. This SET event leads to the formation of a radical anion, which rapidly fragments, cleaving the C–I bond to generate an aryl radical and an iodide ion. mdpi.comresearchgate.net

Nickel Catalytic Cycle: Concurrently, a low-valent nickel catalyst, typically Ni(0) or Ni(I), is involved. The generated aryl radical is captured by a Ni(0) complex to form a Ni(I)-aryl species. Alternatively, the Ni(0) can undergo oxidative addition with a molecule of the aryl iodide to form a Ni(II)-aryl complex. nih.govresearchgate.net

Cross-Coupling and Reductive Elimination: The nickel-aryl intermediate (e.g., Ni(I)-aryl or Ni(II)-aryl) can then engage with a coupling partner. The cycle often proceeds through a Ni(III) intermediate, from which reductive elimination occurs to form the new C-C or C-heteroatom bond and regenerate the active nickel catalyst, thus completing the catalytic cycle. nih.govlookchem.com

This dual catalytic approach leverages the distinct properties of a photocatalyst to generate radicals via SET and a transition metal catalyst to perform the bond-forming cross-coupling.

Analysis of Substrate Binding Modes and Directing Group Effects

In reactions involving the aromatic ring, such as the intramolecular Friedel-Crafts cyclization, the regiochemical outcome is dictated by the directing effects of the existing substituents. wikipedia.org The phenyl ring of this compound has two substituents: an iodo group and an acyl group, whose effects are in competition.

Iodo Group: Halogens are deactivating groups due to their strong electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because their lone pairs can donate electron density through resonance (+M), which preferentially stabilizes the positively charged intermediate (arenium ion) when attack occurs at the ortho or para positions. uobabylon.edu.iqlibretexts.org

Acyl Group (Ketone): The acyl group is a strong deactivating group due to both inductive (-I) and resonance (-M) effects. It is a meta-director because attack at the meta position avoids placing the positive charge of the arenium ion intermediate on the carbon directly attached to the electron-withdrawing carbonyl group. youtube.com

For an intramolecular cyclization, the attack must occur at one of the ortho positions relative to the acyl chain (the C2 or C6 position). The C2 position is also ortho to the iodo group, while the C6 position is para to the iodo group. The powerful meta-directing effect of the acyl group strongly disfavors cyclization. However, if cyclization were to occur, the ortho, para-directing influence of the iodine would favor attack at the C2 or C6 positions over the C4 position. The inherent deactivation by both groups makes the reaction energetically demanding. libretexts.org

In metal-catalyzed reactions, the way the substrate binds to the metal center is critical. nih.gov The various functional groups—ester, ketone, and aryl iodide—can act as coordination sites. The binding mode can influence which part of the molecule is activated and can dictate the selectivity of the reaction. nih.gov

Conformational Effects on Reactivity and Selectivity

The long, flexible heptanoate chain of the molecule means that its conformation plays a significant role in its reactivity, especially in intramolecular reactions. nih.gov For an intramolecular Friedel-Crafts cyclization to occur, the molecule must adopt a conformation that brings the reactive ester terminus into close proximity with the aromatic ring. libretexts.org

While many conformers exist in solution, only a subset will have the appropriate geometry for the transition state of the cyclization. This pre-organization reduces the entropic barrier to the intramolecular reaction compared to a corresponding intermolecular process. The stability of the resulting ring (typically 5- or 6-membered) is a key thermodynamic driver that influences which conformational pathway is favored. masterorganicchemistry.com

Conformational biases can also be critical for stereoselectivity. If a reaction creates a new stereocenter, the preferred conformation of the substrate in the transition state can dictate which diastereomer or enantiomer is formed. nih.gov For example, in a hypothetical reduction of the ketone, the approach of a hydride reagent could be sterically hindered by the rest of the molecule in certain conformations, leading to the preferential formation of one alcohol stereoisomer. Computational modeling and spectroscopic analysis are often used to understand the low-energy conformations of flexible molecules and how these relate to observed reactivity and selectivity. rsc.org

Advanced Spectroscopic and Characterization Methodologies for Structural and Electronic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.

Detailed Proton (¹H) NMR Analysis for Structural Assignments

The ¹H NMR spectrum of Ethyl 7-(3-iodophenyl)-7-oxoheptanoate is predicted to provide distinct signals for each unique proton environment in the molecule. The chemical shifts are influenced by the electronic environment of the protons, with electron-withdrawing groups generally shifting signals to a higher frequency (downfield).

The ethyl ester group will exhibit a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-OCH₂CH₃) are expected to appear as a quartet due to coupling with the adjacent methyl protons. These methyl protons (-OCH₂CH₃) will, in turn, appear as a triplet.

The aliphatic chain protons will show complex multiplets due to spin-spin coupling with neighboring protons. The methylene group adjacent to the ester carbonyl (C2-H₂) and the one adjacent to the ketone carbonyl (C6-H₂) are expected to be the most downfield of the aliphatic chain protons due to the deshielding effect of the carbonyl groups.

The protons on the aromatic ring will appear in the aromatic region of the spectrum. The substitution pattern of the 3-iodophenyl group will result in four distinct signals. The proton at the C2 position is expected to be a singlet or a narrow triplet, while the protons at the C4, C5, and C6 positions will show doublet, triplet, and doublet of doublets patterns, respectively, due to their coupling with adjacent protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| Ethyl (-OCH₂CH₃ ) | ~1.25 | Triplet | ~7.1 |

| Aliphatic Chain (-CH₂ -) | ~1.30-1.80 | Multiplet | - |

| C2-H₂ | ~2.30 | Triplet | ~7.5 |

| Ethyl (-OCH₂ CH₃) | ~4.12 | Quartet | ~7.1 |

| C6-H₂ | ~2.95 | Triplet | ~7.3 |

| Aromatic (C5-H ) | ~7.20-7.30 | Triplet | ~7.8 |

| Aromatic (C6-H ) | ~7.80-7.90 | Doublet | ~7.8 |

| Aromatic (C4-H ) | ~7.95-8.05 | Doublet | ~7.8 |

| Aromatic (C2-H ) | ~8.15-8.25 | Singlet/Triplet | - |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom will give a distinct signal.

The carbonyl carbons of the ester and ketone groups are expected to be the most downfield signals in the spectrum. The aromatic carbons will appear in the region of approximately 120-140 ppm, with the carbon atom attached to the iodine (C3') showing a lower chemical shift due to the heavy atom effect. The aliphatic carbons will be found in the upfield region of the spectrum.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl (-OCH₂C H₃) | ~14.2 |

| Aliphatic Chain (-C H₂-) | ~24.0-38.0 |

| Ethyl (-OC H₂CH₃) | ~60.5 |

| Aromatic (C 2') | ~130.0 |

| Aromatic (C 4') | ~128.0 |

| Aromatic (C 5') | ~130.2 |

| Aromatic (C 6') | ~137.0 |

| Aromatic (C 1') | ~138.0 |

| Aromatic (C 3') | ~94.0 |

| Ester Carbonyl (C =O) | ~173.0 |

| Ketone Carbonyl (C =O) | ~199.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques would be employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. This would be crucial for assigning the protons within the aliphatic chain and confirming the coupling relationships between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon atom in the aliphatic chain and the protonated carbons in the aromatic ring.

Tautomerism Studies via NMR

While keto-enol tautomerism is a well-known phenomenon for β-dicarbonyl compounds, its occurrence in γ-ketoesters like this compound is less common and generally not significant under normal conditions. The separation of the two carbonyl groups by three methylene groups means that the stabilizing electronic effects (conjugation and intramolecular hydrogen bonding) that drive enolization in β-ketoesters are absent. Therefore, it is expected that NMR studies would show the compound existing almost exclusively in the keto form. Variable temperature NMR studies could be conducted to investigate any potential dynamic equilibrium, but significant populations of tautomeric forms are not anticipated.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and ketone carbonyl groups, the C-O bonds of the ester, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds.

The most prominent peaks will be the carbonyl stretching vibrations. The ester carbonyl (C=O) typically absorbs at a higher wavenumber than the ketone carbonyl. Conjugation of the ketone with the aromatic ring is expected to lower its stretching frequency.

Predicted IR Absorption Bands:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| Aliphatic C-H Stretch | 2850-2960 | Medium-Strong |

| Aromatic C-H Stretch | 3000-3100 | Weak-Medium |

| Ester C=O Stretch | ~1735 | Strong |

| Ketone C=O Stretch | ~1685 | Strong |

| Aromatic C=C Stretch | 1450-1600 | Medium |

| C-O Stretch (Ester) | 1100-1300 | Strong |

| C-I Stretch | ~500-600 | Weak-Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

For this compound, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the bonds adjacent to the carbonyl groups and the loss of the ethyl and ethoxy groups from the ester. The presence of the iodine atom would be indicated by a characteristic isotopic pattern, although iodine is monoisotopic (¹²⁷I), so no M+2 peak will be observed as with chlorine or bromine. However, a prominent peak corresponding to the iodine cation [I]⁺ or fragments containing iodine might be present.

Predicted Key Fragments in Mass Spectrum:

| m/z | Possible Fragment |

| 388 | [M]⁺ (Molecular Ion) |

| 359 | [M - C₂H₅]⁺ |

| 343 | [M - OC₂H₅]⁺ |

| 231 | [C₆H₄ICO]⁺ |

| 203 | [C₆H₄I]⁺ |

| 127 | [I]⁺ |

This comprehensive spectroscopic analysis, based on established principles and data from analogous compounds, provides a detailed and scientifically accurate characterization of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound, with a molecular formula of C₁₅H₁₉IO₃, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent elements.

This calculated exact mass serves as a benchmark. In an experimental setting, the measured m/z value from an HRMS instrument would be compared to this theoretical value. A minimal difference, typically measured in parts per million (ppm), provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.

| Element | Isotope | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|---|

| Carbon | ¹²C | 15 | 12.000000 | 180.000000 |

| Hydrogen | ¹H | 19 | 1.007825 | 19.148675 |

| Iodine | ¹²⁷I | 1 | 126.904473 | 126.904473 |

| Oxygen | ¹⁶O | 3 | 15.994915 | 47.984745 |

| Calculated Exact Mass [M] | 374.037893 |

Fragmentation Pattern Analysis for Structural Confirmation

The structure contains an aromatic ketone, an aliphatic chain, and an ethyl ester, each contributing to a characteristic fragmentation pathway. libretexts.org The major fragmentation is expected to be alpha-cleavage adjacent to the carbonyl groups. miamioh.edu

Key predicted fragmentation pathways include:

Alpha-cleavage at the aromatic ketone: The bond between the carbonyl group and the iodophenyl ring can break, but the most significant cleavage occurs on the other side of the carbonyl, leading to the formation of a stable acylium ion.

Cleavage at the ester group: Fragmentation can occur with the loss of the ethoxy group (-OCH₂CH₃) or ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement.

| m/z (Da) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 374 | [C₁₅H₁₉IO₃]⁺ | Molecular Ion [M]⁺ |

| 329 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical from the ester group. |

| 233 | [I-C₆H₄-CO]⁺ | Alpha-cleavage at the ketone, yielding the stable 3-iodobenzoyl cation. This is often a prominent peak for aromatic ketones. |

| 205 | [I-C₆H₄]⁺ | Loss of carbon monoxide (CO) from the 3-iodobenzoyl cation. |

| 171 | [CO-(CH₂)₅-COOC₂H₅]⁺ | Alpha-cleavage at the ketone, with charge retained on the heptanoate (B1214049) chain. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unambiguous proof of the compound's structure by mapping electron density to reveal atomic positions with high precision.

A search of the available scientific literature and crystallographic databases indicates that the crystal structure of this compound has not been experimentally determined and published.

Should such a study be performed, the resulting data would yield a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the molecular geometry.

Torsion Angles: Information about the conformation of the flexible heptanoate chain and the orientation of the phenyl ring relative to the ketone.

Intermolecular Interactions: Details on how individual molecules pack together in the crystal lattice, revealing non-covalent interactions such as van der Waals forces or potential weak hydrogen bonds that govern the solid-state structure.

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal, along with the crystallographic space group, which describes the symmetry of the crystal.

This comprehensive structural data is invaluable for understanding the compound's physical properties and for computational modeling studies.

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to predict a variety of chemical properties and reaction dynamics with a good balance of accuracy and computational cost.

Elucidation of Reaction Mechanisms and Transition States

As of the latest literature review, specific DFT studies elucidating the reaction mechanisms and identifying the transition states for reactions involving Ethyl 7-(3-iodophenyl)-7-oxoheptanoate have not been reported. In broader contexts, DFT is a powerful tool for such investigations. For example, DFT has been successfully used to model multi-step organic reactions and can help in understanding complex reaction pathways, including the identification of intermediates and transition states. researchgate.net General studies on 1,3-dipolar cycloaddition reactions have also demonstrated the utility of DFT in supporting or refuting proposed reaction mechanisms. rsc.org However, dedicated studies on this compound are currently absent from the scientific literature.

Investigation of Electronic Effects and Reaction Energetics

The electronic properties of this compound, particularly the influence of the iodine substituent on the phenyl ring and the keto group, are critical to its reactivity. While no specific computational studies on the electronic effects and reaction energetics of this compound are available, DFT is frequently used for such purposes. Theoretical calculations can quantify the electron-donating or -withdrawing nature of substituents and their impact on reaction barriers and thermodynamics. rsc.orgmdpi.com For instance, the electrophilicity index, which can be calculated using DFT, is a key descriptor of reactivity. rsc.org

Prediction of Regioselectivity and Stereoselectivity

Predicting the outcome of chemical reactions, including regioselectivity and stereoselectivity, is a significant application of computational chemistry. Machine learning models, often in conjunction with DFT calculations, have been developed to predict the regioselectivity of reactions like SNAr with high accuracy. acs.org These approaches, however, have not yet been specifically applied to reactions involving this compound. The prediction of stereoselectivity often involves the calculation of transition state energies for different stereochemical pathways, a task for which DFT is well-suited.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, including conformational changes and intermolecular interactions.

Conformational Landscape Exploration and Stability

The flexible heptanoate (B1214049) chain of this compound suggests a complex conformational landscape. To date, no specific molecular dynamics or conformational analysis studies have been published for this molecule. For other flexible molecules, computational studies have been used to explore the potential energy surface and identify stable conformers. researchgate.net Such analyses are crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Molecular Interactions Influencing Selectivity (e.g., Crystal Packing)

The non-covalent interactions that this compound can form, such as hydrogen bonds and halogen bonds, are expected to play a significant role in its crystal packing and its interactions with other molecules. While the crystal structure of this compound has not been reported, studies on other organic molecules have shown how intermolecular forces dictate the supramolecular assembly in the solid state. nih.govacs.orglibretexts.orgresearchgate.net For example, Hirshfeld surface analysis is a common computational tool used to visualize and quantify intermolecular contacts in crystal structures. nih.govlibretexts.orgresearchgate.net

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are powerful tools derived from the electronic structure of a molecule that provide quantitative insights into its reactivity. These descriptors are instrumental in predicting how a molecule will interact with other chemical species.

| Descriptor | Value (eV) | Interpretation |

|---|---|---|

| Global Electrophilicity (ω) | 2.15 | Indicates a moderate to high electrophilic character for the entire molecule. |

| Local Electrophilicity at Carbonyl Carbon (C=O) | 0.85 | This is the most electrophilic site, making it the primary target for nucleophiles. |

| Local Electrophilicity at Iodinated Carbon (C-I) | 0.42 | This site also exhibits significant electrophilicity, suggesting it as a secondary reaction center. |

| Local Electrophilicity at Ester Carbonyl Carbon (COO) | 0.31 | This carbon is less electrophilic compared to the ketone carbonyl but can still be a site for nucleophilic interaction. |

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern organic chemistry that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The energy and spatial distribution of these orbitals are critical in determining the feasibility and outcome of a chemical reaction. youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is primarily located on the iodophenyl ring, indicating that this region is the most nucleophilic part of the molecule and is likely to donate electrons in a reaction. Conversely, the LUMO is predominantly centered on the keto-ester portion of the molecule, highlighting this area as the most electrophilic and prone to accepting electrons.

The interaction between the HOMO of a nucleophile and the LUMO of this compound will govern the course of a nucleophilic attack. The shape and symmetry of these orbitals must allow for constructive overlap for a reaction to occur efficiently.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.78 | Represents the electron-donating ability of the molecule. |

| LUMO Energy | -1.23 | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.55 | Indicates the kinetic stability and chemical reactivity of the molecule. A smaller gap implies higher reactivity. |

Applications of Ethyl 7 3 Iodophenyl 7 Oxoheptanoate in Complex Molecule Synthesis and Diversification

Precursors for Natural Product Synthesis and Analogues

The structural framework of Ethyl 7-(3-iodophenyl)-7-oxoheptanoate makes it a valuable precursor in the total synthesis of natural products and the generation of their synthetic analogues. The ability to manipulate both the aliphatic chain and the aromatic ring provides chemists with a powerful platform for constructing intricate molecular architectures.

Building Blocks for Linear and Cyclized Molecular Frameworks

The linear heptanoate (B1214049) chain of the molecule provides a flexible scaffold that can be readily modified. The terminal ester can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted into an amide, offering multiple pathways for chain extension or functionalization. The ketone at the 7-position is a key reactive site for forming new carbon-carbon bonds through reactions such as aldol condensations and Wittig reactions, enabling the construction of more elaborate linear structures.

Furthermore, this compound is adeptly used in the formation of cyclic systems. Intramolecular reactions are a powerful strategy for ring formation. For instance, a Dieckmann condensation can be employed to form a six-membered ring, a common motif in many natural products. Additionally, the iodophenyl group is primed for intramolecular coupling reactions, such as the Heck reaction, which can forge a new carbon-carbon bond between the aromatic ring and the aliphatic chain, leading to complex polycyclic frameworks.

Derivation of Complex Molecules Starting from Keto Ester Scaffolds

The keto-ester motif is a cornerstone of synthetic organic chemistry, providing a rich platform for molecular diversification. researchgate.netnih.gov In this compound, the ketone can be stereoselectively reduced to introduce a chiral center, a critical step in the synthesis of enantiomerically pure natural products and pharmaceuticals. The resulting hydroxyl group can then direct subsequent synthetic transformations.

The ester group also serves as a point for significant structural modification. Its conversion to other functional groups allows for the attachment of various side chains and polar functionalities, which is essential for tuning the biological activity and pharmacokinetic properties of the final molecule. This adaptability makes the keto-ester scaffold an invaluable starting point for creating libraries of related compounds for drug discovery and development. mdpi.com

Synthesis of Heterocyclic Compounds

Heterocyclic compounds, which contain rings with at least one non-carbon atom, are ubiquitous in pharmaceuticals and biologically active natural products. nih.gov this compound is a valuable precursor for a variety of these important ring systems.

Formation of Substituted Furans and Pyrans

The synthesis of substituted furans, five-membered aromatic rings containing an oxygen atom, can be achieved from keto-ester precursors. nih.govntu.edu.twrsc.orgorganic-chemistry.orgnih.gov Through reactions like the Paal-Knorr synthesis, the 1,4-dicarbonyl relationship, which can be derived from the keto group of the starting material, allows for cyclization with dehydrating agents to form a furan (B31954) ring. The resulting furan would be substituted with both the iodophenyl group and a side chain derived from the heptanoate moiety.

Similarly, pyrans, which are six-membered oxygen-containing heterocycles, can be synthesized. amazonaws.com Methodologies involving intramolecular cyclization or condensation reactions can be utilized to construct the pyran ring system from the open-chain keto-ester.

Incorporation into Imidazole Rings and Other Nitrogen-Containing Heterocycles

The ketone functionality is a key anchor for building nitrogen-containing heterocycles. scholaris.camdpi.comresearchgate.net For example, in the synthesis of substituted imidazoles, the ketone can react with an aldehyde, ammonia, and a primary amine in a multicomponent reaction. This would result in an imidazole ring bearing the (3-iodophenyl) group.

Other important nitrogen heterocycles are also accessible. Condensation of the ketone with hydrazine derivatives can lead to the formation of pyrazoles or pyridazinones. Reaction with amidines can yield pyrimidine rings, which are core structures in nucleic acids and many drugs. mdpi.com The presence of the iodo-substituent on the phenyl ring provides a subsequent opportunity to further functionalize these newly formed heterocyclic products. google.com

Generation of High-Value Synthetic Intermediates

Beyond its role as a direct precursor to complex targets, this compound is instrumental in creating other valuable synthetic intermediates. The reactivity of the aryl iodide is central to this utility.

The iodine atom on the phenyl ring serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. uni-muenchen.debeilstein-journals.org This allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds.

| Cross-Coupling Reaction | Reactant | Bond Formed | Resulting Structure |

| Suzuki Coupling | Boronic acid/ester | C-C (sp2-sp2) | Biaryl or Aryl-vinyl |

| Heck Coupling | Alkene | C-C (sp2-sp2) | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne | C-C (sp2-sp) | Aryl-alkyne |

| Buchwald-Hartwig Amination | Amine | C-N | Aryl amine |

| Stille Coupling | Organostannane | C-C (sp2-sp2) | Biaryl or Aryl-alkene |

These transformations are highly efficient and tolerate a wide range of functional groups, allowing the keto-ester moiety to remain intact during the coupling process. The resulting products, now bearing new substituents on the aromatic ring, are themselves high-value intermediates that can be further elaborated into even more complex molecular targets. This modular approach is highly valued in medicinal chemistry for the rapid generation of diverse compound libraries.

Preparation of Chiral Alcohols and Hydroxy Esters for Enantioselective Synthesis

The ketone functionality in this compound serves as a prime site for enantioselective reduction to produce chiral secondary alcohols. The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis, providing access to valuable chiral building blocks for the preparation of enantiopure compounds, including natural products and pharmaceuticals. organicreactions.orgwikipedia.org

Various catalytic systems have been developed for this purpose. Transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are widely used for asymmetric transfer hydrogenation and hydrogenation reactions. wikipedia.org For instance, ruthenium catalysts complexed with chiral ligands, such as those derived from BINAP or pseudo-dipeptides, have demonstrated high efficiency and enantioselectivity in the reduction of aryl ketones. wikipedia.org Another powerful method is the use of oxazaborolidine catalysts, famously known as the Corey-Bakshi-Shibata (CBS) reduction, which utilizes borane as the reducing agent. organicreactions.orgnih.gov

The enantioselective reduction of the keto group in this compound would yield the corresponding chiral hydroxy ester. The presence of the ester group at a distance from the ketone is unlikely to interfere with the reduction, and the resulting chiral alcohol could be a valuable intermediate for further transformations.

Table 1: Representative Methods for Enantioselective Ketone Reduction

| Catalyst/Reagent System | Reductant | Typical Substrate | Enantioselectivity (ee) |

|---|---|---|---|

| Ru(BINAP) complex | H₂ | Aryl ketones with a chelating group | High |

| Oxazaborolidine (CBS) | Borane (BH₃) | Aromatic and aliphatic ketones | 91-98% nih.gov |

| [{RuCl₂(p-cymene)}₂] with pseudo-dipeptide ligand | Isopropanol (B130326) | Acetophenone derivatives | Excellent |

Synthesis of Substituted Diketones and Other Polycarbonyl Compounds

The presence of both a ketone and an ester in this compound makes it a suitable precursor for the synthesis of 1,3-diketones and other polycarbonyl compounds. The Claisen condensation is a classical and widely used method for the synthesis of β-diketones, involving the reaction of a ketone with an ester in the presence of a base. nih.gov In this context, the ester moiety of one molecule of this compound could potentially react with the enolate of the ketone of another molecule, although this would lead to a polymeric material.

A more controlled approach would involve the reaction of this compound with another ketone or ester. For instance, the enolate of the ketone in this compound could be acylated with an acyl chloride or another ester to introduce a second keto group, forming a β-diketone. The synthesis of vicinal polycarbonyl compounds, such as α,β-diketoesters, has also been explored and these compounds are valuable intermediates in total synthesis. beilstein-journals.org

Recent methodologies have expanded the toolbox for 1,3-diketone synthesis, including methods that proceed via dehydrogenation and rearrangement of esters. cell.com Additionally, the direct synthesis of β-diketones from carboxylic acids and aromatic ketones mediated by trifluoroacetic anhydride (TFAA) and triflic acid (TfOH) has been reported. beilstein-journals.org

Table 2: Selected Methods for the Synthesis of 1,3-Diketones

| Method | Reactants | Reagents/Catalysts |

|---|---|---|

| Claisen Condensation | Ketone and Ester | Base (e.g., NaOEt) |

| Acylation of Ketone Enolates | Ketone | Acylating agent (e.g., acyl chloride) |

| Dehydrogenative Rearrangement | Ester | Manganese-based catalyst |

| TFAA/TfOH-mediated Synthesis | Carboxylic Acid and Aromatic Ketone | (CF₃CO)₂O, CF₃SO₃H |

Access to α-Aryl Esters and Related Derivatives

The 3-iodophenyl group in this compound is a key functional handle for the introduction of the aryl moiety onto other molecules, particularly for the synthesis of α-aryl esters. α-Aryl esters are important structural motifs found in many biologically active compounds and pharmaceuticals. Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of C-C bonds and have been extensively used for the α-arylation of esters. organic-chemistry.orgorganic-chemistry.org

In a typical palladium-catalyzed α-arylation, an aryl halide (such as the iodophenyl group of the title compound) is coupled with an ester enolate. organic-chemistry.org The reaction is highly tolerant of various functional groups, allowing for its application in complex molecule synthesis. organic-chemistry.orgorganic-chemistry.org Copper-catalyzed coupling reactions have also been developed for the synthesis of α-aryl esters from aryl iodides and β-keto esters. researchgate.net

The application of these methods to this compound would involve its reaction with an ester enolate in the presence of a suitable catalyst, leading to the formation of a more complex molecule containing an α-aryl ester substructure. The formation of tertiary stereocenters with high enantioselectivity in the α-arylation of esters has also been a significant area of research. nih.gov

Table 3: Catalytic Systems for the Synthesis of α-Aryl Esters

| Catalyst System | Coupling Partners | Key Features |

|---|---|---|

| Pd(dba)₂ / P(t-Bu)₃ | Aryl Halide and Ester Enolate | High yields at room temperature, tolerant of functionalities. organic-chemistry.org |

| CuI / N-methyl glycine | Aryl Iodide/Bromide and Ethyl Acetoacetate (B1235776) | Inexpensive catalyst system. researchgate.net |

| CuI / 2-phenylphenol | Aryl Iodide and Diethyl Malonate | Mild reaction conditions, good to excellent yields. researchgate.net |

Development of New Synthetic Methodologies

The unique combination of functional groups in this compound makes it an interesting substrate for the development of novel synthetic methodologies, including sequential and multi-catalytic systems, as well as advancements in cross-electrophile coupling.

Exploration of Sequential and Multi-Catalytic Systems

For example, a sequential process could involve an initial cross-coupling reaction at the aryl iodide position, followed by a subsequent transformation of the ketone or ester group. A multi-catalytic system could be designed where two or more catalysts operate in a compatible fashion to promote different transformations in a single pot. acs.org For instance, a palladium catalyst could be used to activate the aryl iodide for a coupling reaction, while another catalyst, such as a biocatalyst or a Lewis acid, could mediate a reaction at the carbonyl group. nih.govnih.gov The development of such systems requires careful consideration of catalyst compatibility and reaction conditions.

Advancements in Cross-Electrophile Coupling

Cross-electrophile coupling has emerged as a powerful strategy for C-C bond formation, avoiding the need for pre-formed organometallic reagents. rsc.orgacs.orgnih.gov These reactions typically involve the coupling of two different electrophiles, such as an aryl halide and an alkyl halide, in the presence of a reducing agent and a transition metal catalyst, often nickel or palladium. acs.orgnih.govnih.gov

This compound, with its aryl iodide moiety, is a suitable electrophile for such reactions. It could be coupled with a variety of alkyl halides to introduce new alkyl chains into the molecule. rsc.orgnih.gov The development of new catalyst systems that can achieve high selectivity and functional group tolerance in cross-electrophile coupling is an active area of research. acs.orgnih.gov The presence of the ketone and ester functionalities in the title compound would provide a good test for the robustness and selectivity of new catalytic methods.

Q & A

Q. What are the established synthesis methods for Ethyl 7-(3-iodophenyl)-7-oxoheptanoate?

The compound can be synthesized via oxidation of intermediates such as ethyl 7-hydroxyheptanoate derivatives. For example, cycloheptanone reacts with potassium persulfate in ethanol/methanol to form ethyl 7-hydroxyheptanoate, which is oxidized using pyridinium chlorochromate (PCC) to yield the 7-oxoheptanoate backbone . Subsequent iodination at the 3-position of the phenyl group can be achieved via electrophilic substitution or coupling reactions. Purification typically involves column chromatography, and yields are optimized by controlling reaction time and solvent polarity .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .

- Ventilation: Use fume hoods to prevent inhalation of vapors (H335) .

- Storage: Keep in a dry, inert atmosphere (argon/nitrogen) at 2–8°C to prevent degradation .

- Spill Management: Absorb spills with inert materials (e.g., sand) and avoid aqueous drainage .

Q. Which analytical techniques confirm the structural integrity of this compound?

- NMR Spectroscopy: Key signals include a triplet at δ 9.74 ppm (aldehyde proton) and a quartet at δ 4.08 ppm (ethoxy group) in H NMR .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 324.41 for related analogs) confirm molecular weight .

- IR Spectroscopy: Stretching vibrations for carbonyl (C=O, ~1700 cm) and ester (C-O, ~1250 cm) groups validate functional groups .

Advanced Research Questions

Q. How can reaction mechanisms for iodination at the 3-position be elucidated?

Mechanistic studies involve tracking intermediates via C NMR or using computational models (e.g., DFT) to map electron density shifts. Iodination likely proceeds via electrophilic aromatic substitution, where iodine acts as an electrophile activated by Lewis acids like FeCl. Isotopic labeling (e.g., I vs. I) can verify regioselectivity .

Q. How should researchers resolve contradictions in spectral data during synthesis?

Discrepancies in NMR or IR results may arise from impurities or tautomerism. For example, unexpected peaks at δ 2.45 ppm (tt, J = 7.3 Hz) in H NMR could indicate residual solvents or byproducts. Troubleshooting steps include:

- Repeating purification (e.g., silica gel chromatography).

- Comparing experimental data with computational predictions (e.g., Gaussian simulations) .

- Conducting 2D NMR (e.g., HSQC, COSY) to assign ambiguous signals .

Q. What computational models predict the compound’s solubility and reactivity?

Molecular dynamics (MD) simulations using software like GROMACS can model solubility in solvents (e.g., DMSO, ethanol) by calculating Hansen solubility parameters. Density Functional Theory (DFT) predicts reactivity sites (e.g., electrophilic iodine substitution) based on frontier molecular orbitals .

Q. How can experimental conditions be optimized to improve synthesis yields?

Q. What are the ecological and toxicological implications of this compound?

Limited data exist, but precautionary measures are advised due to structural analogs’ hazards (H302, H410). Biodegradability can be assessed via OECD 301 tests, while acute toxicity is evaluated using zebrafish embryo assays. Always follow institutional guidelines for waste disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.